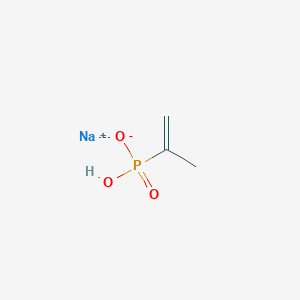
Sodium;hydroxy(prop-1-en-2-yl)phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This water-soluble polymer is known for its ability to chelate metal ions and form protective layers on metal surfaces, making it an ideal candidate for industrial coatings and water treatment applications.
Preparation Methods
Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt can be synthesized through various polymerization methods, including thermal polymerization, chemical polymerization, and enzymatic polymerization. The polymerization of L-aspartic acid is a common route, where the reaction conditions such as temperature, pH, and catalysts are carefully controlled to achieve the desired polymer properties. Industrial production methods often involve large-scale polymerization reactors and stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt has a wide range of scientific research applications:
Water Treatment: Used as a sequestering agent to remove metal ions from wastewater.
Biomedical Applications: Employed as a drug carrier and in tissue engineering due to its biocompatibility and low toxicity.
Industrial Coatings: Acts as a corrosion inhibitor and protective coating on metal surfaces.
Antioxidant Properties: Exhibits potential therapeutic benefits due to its antioxidant properties.
Mechanism of Action
The mechanism of action of Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt is based on its ability to chelate metal ions and form protective layers on metal surfaces. This compound has a high affinity for metal ions, allowing it to remove metal ions from solutions and form a protective layer on metal surfaces. This protective layer prevents further corrosion and degradation of the metal surface.
Comparison with Similar Compounds
Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt is unique due to its biodegradability and water solubility. Similar compounds include:
Polyacrylic acid: Another water-soluble polymer used in similar applications but lacks the biodegradability of Polyaspartic acid.
Polyphosphoric acid: Known for its strong acidic properties and used in different industrial applications.
Polyvinylphosphonic acid: Shares some chelating properties but differs in its structural composition and specific applications.
Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt stands out due to its environmentally friendly nature and versatility in various scientific and industrial applications.
Properties
CAS No. |
118632-18-1 |
|---|---|
Molecular Formula |
C3H6NaO3P |
Molecular Weight |
144.04 g/mol |
IUPAC Name |
sodium;hydroxy(prop-1-en-2-yl)phosphinate |
InChI |
InChI=1S/C3H7O3P.Na/c1-3(2)7(4,5)6;/h1H2,2H3,(H2,4,5,6);/q;+1/p-1 |
InChI Key |
BXBOSIKDGKRDHR-UHFFFAOYSA-M |
SMILES |
CC(=C)P(=O)(O)[O-].[Na+] |
Isomeric SMILES |
CC(=C)P(=O)(O)[O-].[Na+] |
Canonical SMILES |
CC(=C)P(=O)(O)[O-].[Na+] |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















